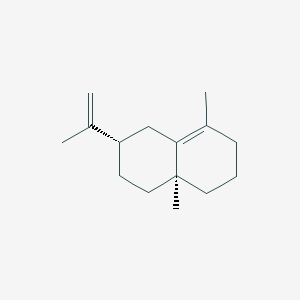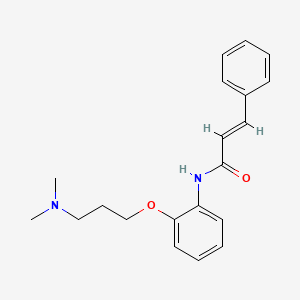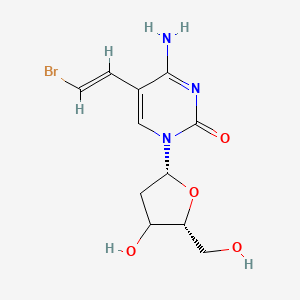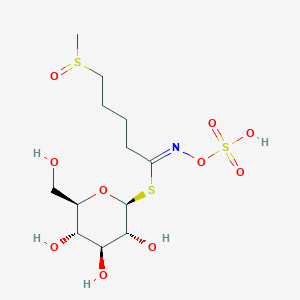
Glucoraphanin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucoraphanin is a thia-glucosinolic acid that is glucoerucin in which the sulfur atom of the methyl thioether group has been oxidised to the corresponding sulfoxide. It is a sulfoxide and a thia-alkylglucosinolic acid. It derives from a glucoerucin. It is a conjugate acid of a glucoraphanin(1-).
Aplicaciones Científicas De Investigación
1. Anti-Obesity Potential and Gut Microbiota Modulation
Glucoraphanin, found in high concentrations in broccoli seeds, has shown potential in combating obesity. It can reduce liver weights, adipose tissue masses, and serum inflammatory factors in high-fat diet-fed mice. Additionally, it positively influences gut microflora, decreasing the Firmicutes/Bacteroidetes ratio, and abundance of microbes linked to high-fat diets. This suggests glucoraphanin's potential use in nutraceuticals and functional foods (Xu et al., 2020).
2. Genetic Characteristics and Synthesis
Glucoraphanin, a precursor of sulforaphane, has chemopreventive and anticarcinogenic characteristics. Research has focused on its synthesis, metabolism, and genetic traits, laying a foundation for broader applications in molecular marker technology (Liu, 2014).
3. Production via Microbial Fermentation
An engineered bacterial strain expressing allogeneic enzymes demonstrated the potential for microbial fermentation as a method to produce glucoraphanin. This approach offers an alternative to costly chemical extraction from plant tissues (Yang et al., 2020).
4. Role in Plant Defense and Human Health
Glucoraphanin plays a role in plant defense and has health-promoting properties. Studies on Chinese kale (Brassica oleracea var. alboglabra Bailey) revealed genes involved in its metabolism, providing insights into its biosynthesis and potential health benefits (Yin et al., 2015).
5. Enhanced Production in Heterologous Hosts
Efforts to engineer the production of glucoraphanin in Nicotiana benthamiana, a non-native host, have shown promise. By optimizing gene expression strategies, researchers achieved a significant increase in its production, highlighting new avenues for efficient glucoraphanin sourcing (Crocoll et al., 2016).
6. Bioavailability and Health Benefits
Research has shown that glucoraphanin's bioavailability and health benefits can be enhanced with active endogenous myrosinase. This finding is crucial for developing effective glucoraphanin supplementation strategies (Fahey et al., 2015).
7. Extraction Methods and Bioactivity
Studies have improved glucoraphanin extraction methods, such as countercurrent extraction from Cardaria draba. These methods have shown increased bioactivity and low toxicity, important for medical and nutritional applications (Powell et al., 2005).
8. Antimicrobial and Anti-Cancer Properties
Glucoraphanin has been explored for its antimicrobial and anti-cancer properties. It can be converted into bioactive forms that exhibit therapeutic utility against various pathogens and show potential in cancer chemoprevention (Melrose, 2019).
Propiedades
Nombre del producto |
Glucoraphanin |
|---|---|
Fórmula molecular |
C12H23NO10S3 |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-5-methylsulfinyl-N-sulfooxypentanimidothioate |
InChI |
InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/b13-8-/t7-,9-,10+,11-,12+,25?/m1/s1 |
Clave InChI |
GMMLNKINDDUDCF-BYNGITTOSA-N |
SMILES isomérico |
CS(=O)CCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
SMILES canónico |
CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Sinónimos |
eta-D-glucopyranose, 1-thio-, 1-(5-(methylsulfinyl)-N-(sulfooxy)pentanimidate) glucoraphanin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



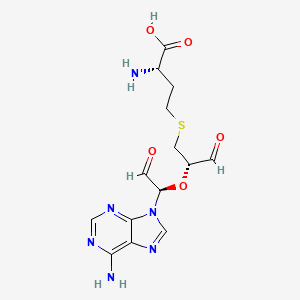
![1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1234229.png)
![1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea](/img/structure/B1234230.png)
![(E)-2-cyano-3-[2-(2,6-dimethylmorpholin-4-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1234233.png)
![3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1234234.png)


![[(1S,6S,7S,8R,9R,13S,16S,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1234240.png)
![2-[(4aS,8R)-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]propan-2-ol](/img/structure/B1234241.png)
